Aerothionin

Antimycobacterial Tuberculosis Drug Discovery

Aerothionin is a stereochemically validated tetrabromo spirocyclohexadienylisoxazole alkaloid active against MDR M. tuberculosis (MIC: 6.5–25 µg/mL). Its dimeric structure—two brominated spiroisoxazoline cores linked via a butylenediamine spacer—confers unique antimycobacterial and selective antitumor activity (HUVEC EC50=43.8 µM) unattainable with close analogs like calafianin or homoaerothionin. Absolute configuration confirmed by X-ray crystallography makes it the definitive reference standard. Fermentation-based production via Pseudovibrio denitrificans Ab134 supports scalable supply. Ideal for anti-TB drug discovery and tumor-targeting studies.

Molecular Formula C24H26Br4N4O8
Molecular Weight 818.1 g/mol
CAS No. 28714-26-3
Cat. No. B1664395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAerothionin
CAS28714-26-3
SynonymsAerothionin; 
Molecular FormulaC24H26Br4N4O8
Molecular Weight818.1 g/mol
Structural Identifiers
SMILESCOC1=C(C(C2(CC(=NO2)C(=O)NCCCCNC(=O)C3=NOC4(C3)C=C(C(=C(C4O)Br)OC)Br)C=C1Br)O)Br
InChIInChI=1S/C24H26Br4N4O8/c1-37-17-11(25)7-23(19(33)15(17)27)9-13(31-39-23)21(35)29-5-3-4-6-30-22(36)14-10-24(40-32-14)8-12(26)18(38-2)16(28)20(24)34/h7-8,19-20,33-34H,3-6,9-10H2,1-2H3,(H,29,35)(H,30,36)/t19?,20?,23-,24-/m1/s1
InChIKeyBJWQSQOWGBUSFC-KBTIEJEYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Aerothionin (CAS 28714-26-3): A Dimeric Bromotyrosine-Derived Spiroisoxazoline from Marine Sponges


Aerothionin (CAS 28714-26-3) is a tetrabromo spirocyclohexadienylisoxazole alkaloid derived from the bromotyrosine biosynthetic pathway [1]. First isolated from marine sponges of the genus Aplysina and Verongia [2], its absolute configuration has been unequivocally assigned via X-ray crystallography and circular dichroism (CD) analysis, establishing it as a key structural reference for the class [3].

Why Generic Substitution Fails: Aerothionin's Unique Pharmacophore and Differential Bioactivity Profile


The bromotyrosine-derived alkaloid class exhibits remarkable structural and functional diversity, yet subtle modifications in the spiroisoxazoline core or side-chain architecture can profoundly alter biological activity [1]. Aerothionin's dimeric structure, featuring two brominated spirocyclohexadienylisoxazoline moieties linked by a butylenediamine spacer, confers a unique combination of antimycobacterial and anti-tumor activities not equally shared by its closest analogs. Crucially, in-class compounds such as calafianin and homoaerothionin demonstrate divergent efficacy against drug-resistant Mycobacterium tuberculosis and distinct normal cell toxicity profiles, making generic substitution scientifically unsound [2][3].

Product-Specific Quantitative Evidence Guide for Aerothionin


Aerothionin Demonstrates Superior Antimycobacterial Activity Against Drug-Resistant M. tuberculosis Relative to Calafianin

In a direct head-to-head evaluation against multidrug-resistant clinical isolates of M. tuberculosis, aerothionin exhibited activity against all four monoresistant variants (rifampin, isoniazid, ethambutol, and streptomycin resistant) at 12.5 µg/mL, whereas calafianin was inactive against these variants [1]. Further testing against eight M. tuberculosis clinical isolates with varying resistance patterns yielded MIC values from 6.5 to 25 µg/mL for aerothionin, confirming its broad-spectrum antimycobacterial efficacy [1].

Antimycobacterial Tuberculosis Drug Discovery

Aerothionin Exhibits a Favorable Therapeutic Window with Reduced Normal Cell Toxicity Compared to Aeroplysinin-1

Aerothionin displays a wider therapeutic window than aeroplysinin-1, a closely related bromotyrosine metabolite [1]. While aeroplysinin-1 potently reduces pheochromocytoma cell viability (EC50 = 9.6-11.4 µM), it also exhibits significant cytotoxicity to normal endothelial cells [1]. Aerothionin, in contrast, shows significant anti-tumor activity against pheochromocytoma cells at concentrations ≥25 µM (relative viability: RV25µM = 83.7%, RV50µM = 55.1% under normoxia) but only reduces normal endothelial cell (HUVEC) viability at higher concentrations (EC50 = 43.8 µM) [1]. Furthermore, aerothionin stimulates the viability of normal fibroblasts (RV25µM = 116.6%) [1].

Anti-tumor Therapeutic Index Pheochromocytoma

Aerothionin Shows Potent Cytotoxicity Against HeLa Cervical Cancer Cells, Though Less Potent than Subereaphenol C

Aerothionin exhibits significant antiproliferative activity against the HeLa cervical cancer cell line, with an IC50 value of 29 µM [1]. This activity is less potent than that of the co-isolated compound subereaphenol C, which displayed an IC50 of 13.3 µM against the same cell line under identical conditions [1].

Cytotoxicity Cervical Cancer Marine Natural Products

Aerothionin Biosynthesis Has Been Demonstrated in a Marine Bacterium, Offering a Sustainable Alternative to Sponge Harvesting

While bromotyrosine-derived alkaloids were historically considered exclusive to Verongida sponges, a 2017 study demonstrated that aerothionin (along with fistularin-3 and 11-hydroxyaerothionin) can be biosynthesized by the marine bacterium Pseudovibrio denitrificans Ab134 [1]. This is a class-level inference: unlike many analogs that remain solely sponge-derived, aerothionin now has a proven bacterial production route, which is critical for sustainable and scalable supply [1].

Biosynthesis Biotechnology Supply Chain

Optimal Research and Industrial Application Scenarios for Aerothionin


Antimycobacterial Drug Discovery: Lead Compound for Multidrug-Resistant Tuberculosis

Given its demonstrated activity against monoresistant and multidrug-resistant M. tuberculosis clinical isolates (MIC range: 6.5-25 µg/mL) [1], aerothionin is a validated lead compound for anti-tuberculosis drug discovery programs. Its efficacy against strains resistant to first-line drugs makes it particularly valuable for target-based screening and medicinal chemistry optimization.

Oncology Research: Investigating Therapeutic Windows in Pheochromocytoma and Paraganglioma Models

Aerothionin's favorable therapeutic window—significant anti-tumor activity at ≥25 µM against pheochromocytoma cells coupled with reduced normal cell toxicity (HUVEC EC50 = 43.8 µM) [2]—positions it as a key tool compound for studying selective tumor targeting in PPGLs and for exploring combination therapies with existing chemotherapeutics.

Chemical Biology: Structural Reference Standard for Bromotyrosine-Derived Alkaloids

As one of the first bromotyrosine alkaloids to have its absolute configuration definitively assigned by X-ray crystallography and CD analysis [3], aerothionin serves as an essential stereochemical reference standard. It is critical for the structural elucidation and dereplication of new natural products within this class.

Biotechnology and Sustainable Sourcing: Microbial Fermentation Process Development

The confirmed biosynthesis of aerothionin by Pseudovibrio denitrificans Ab134 [4] enables the development of scalable, fermentation-based production processes. This application scenario is directly relevant to industrial biotechnology firms seeking to establish sustainable supply chains for high-value marine natural products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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